6-Amino-4-bromoisoindolin-1-one
Description
6-Amino-4-bromoisoindolin-1-one (CAS: 169043-96-3) is a brominated isoindolinone derivative with the molecular formula C₁₆H₁₃BrN₂O₃ and a molecular weight of 361.19 g/mol . The compound features a bromine atom at position 4 and an amino group at position 6 on the isoindolinone core, which is further substituted with a benzo[d][1,3]dioxol-5-ylmethyl group. It is stored under controlled conditions (2–8°C) to ensure stability, suggesting sensitivity to environmental degradation .
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-amino-4-bromo-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) |
InChI Key |
HHZZJZCMVNJGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2Br)N)C(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 6-Amino-4-bromoisoindolin-1-one and related isoindolinone derivatives:
Functional Group Impact
- Amino vs. Nitro Groups: The 6-amino group in 6-Amino-4-bromoisoindolin-1-one enhances solubility in polar solvents compared to the nitro-substituted analog (4-Bromo-6-nitroisoindolin-1-one). However, the nitro group serves as a versatile intermediate for further reduction to amines .
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